molecular formula C5H9NO6S B3061015 L-Alanine, 3-[(carboxymethyl)sulfonyl]- CAS No. 25515-73-5

L-Alanine, 3-[(carboxymethyl)sulfonyl]-

Cat. No.: B3061015
CAS No.: 25515-73-5
M. Wt: 211.2 g/mol
InChI Key: PSVSDDKFFZCXRC-VKHMYHEASA-N
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Description

L-Alanine, 3-[(carboxymethyl)sulfonyl]-: is a chemical compound with the molecular formula C5H9NO6S It is a derivative of L-alanine, an amino acid, and contains a sulfonyl group attached to a carboxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of L-Alanine, 3-[(carboxymethyl)sulfonyl]- typically involves the reaction of L-alanine with a sulfonylating agent. One common method is the reaction of L-alanine with chloromethylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods: Industrial production of L-Alanine, 3-[(carboxymethyl)sulfonyl]- may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: L-Alanine, 3-[(carboxymethyl)sulfonyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

L-Alanine, 3-[(carboxymethyl)sulfonyl]- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of L-Alanine, 3-[(carboxymethyl)sulfonyl]- involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to modifications that affect protein function. This compound can also interact with enzymes, altering their activity and potentially leading to therapeutic effects .

Comparison with Similar Compounds

Uniqueness: L-Alanine, 3-[(carboxymethyl)sulfonyl]- is unique due to its sulfonyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it valuable for specific applications where sulfonyl group interactions are desired .

Properties

IUPAC Name

(2R)-2-amino-3-(carboxymethylsulfonyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO6S/c6-3(5(9)10)1-13(11,12)2-4(7)8/h3H,1-2,6H2,(H,7,8)(H,9,10)/t3-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSVSDDKFFZCXRC-VKHMYHEASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N)S(=O)(=O)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H](C(=O)O)N)S(=O)(=O)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50563397
Record name 3-(Carboxymethanesulfonyl)-L-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50563397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25515-73-5
Record name 3-[(Carboxymethyl)sulfonyl]-L-alanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25515-73-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Carboxymethanesulfonyl)-L-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50563397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
L-Alanine, 3-[(carboxymethyl)sulfonyl]-
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L-Alanine, 3-[(carboxymethyl)sulfonyl]-
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L-Alanine, 3-[(carboxymethyl)sulfonyl]-
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L-Alanine, 3-[(carboxymethyl)sulfonyl]-
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L-Alanine, 3-[(carboxymethyl)sulfonyl]-
Reactant of Route 6
L-Alanine, 3-[(carboxymethyl)sulfonyl]-

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